![molecular formula C25H18N2 B1317005 9,9'-螺并[芴]-2,2'-二胺 CAS No. 67665-45-6](/img/structure/B1317005.png)

9,9'-螺并[芴]-2,2'-二胺

描述

9,9’-Spirobi[fluorene]-2,2’-diamine is a polyfluorene with carbon atoms of the methylene bridge connected to two fluorene molecules . It is mainly used in organic electronics due to its robust structure and two perpendicularly arranged π systems . It can be used in the synthesis of spirobifluorene based conjugated microporous polymers which can potentially be used as a gas absorbent . It may also be used as a hole transporting material which can be used in the fabrication of perovskite solar cells .

Synthesis Analysis

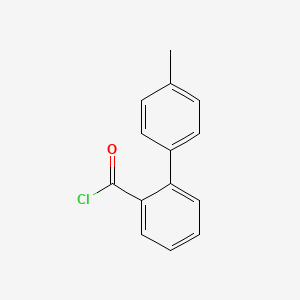

The new square planar tetracarboxylate ligand L (4,4′,4′′,4′′′- (9,9′-spirobi [fluorene]-2,2′,7,7′-tetrayl)tetrabenzoic acid) was synthesized and used for synthesis of the Metal–Organic Framework Cu2L (H2O)2· (EtOH)4 denoted SBF–Cu . This material possesses the classical 4–4 regular tiling topology with paddle-wheel inorganic building units .

Molecular Structure Analysis

The molecular structure of 9,9’-Spirobi[fluorene]-2,2’-diamine can be viewed using Java or Javascript .

Chemical Reactions Analysis

9,9’-Spirobi[fluorene]-2,2’-diamine is a polyfluorene with carbon atoms of the methylene bridge connected to two fluorene molecules . It is mainly used in organic electronics due to its robust structure and two perpendicularly arranged π systems .

Physical And Chemical Properties Analysis

The physical and chemical properties of 9,9’-Spirobi[fluorene]-2,2’-diamine include a density of 1.3±0.1 g/cm3, boiling point of 474.9±40.0 °C at 760 mmHg, vapour pressure of 0.0±0.6 mmHg at 25°C, enthalpy of vaporization of 71.0±0.8 kJ/mol, flash point of 236.8±21.4 °C, index of refraction of 1.758, molar refractivity of 101.4±0.4 cm3, and molar volume of 247.0±5.0 cm3 .

科学研究应用

Organic Solar Cells

The compound has been used in the design and synthesis of non-fullerene acceptors for organic solar cells . A structurally non-planar molecule with a 9,9’-spirobi[9H-fluorene] core and four perylenediimides (PDIs) at the periphery was designed, synthesized, and characterized . This compound shows a low-lying LUMO energy level of -4.11 eV, which is similar to that of PCBM, but with intensive light absorption ability in the range 450–550 nm . A high power conversion efficiency (PCE) of 5.34% was obtained for a solution processed bulk heterojunction solar cell (BHJSC) using this compound as the electron acceptor .

Non-Fullerene Organic Solar Cells

The compound has also been used in the design and synthesis of three-dimensional (3D) non-fullerene small molecule acceptors . These acceptors have imide-linked perylene diimides (iPDI) on a 9,9’-spirobi[9H-fluorene] core . The best power conversion efficiency of 5.31% is obtained using one of these molecules in a solution-processed bulk heterojunction solar cell .

Gas Absorbents

9,9’-Spirobifluorene can be used in the synthesis of spirobifluorene-based conjugated microporous polymers . These polymers can potentially be used as gas absorbents .

Perovskite Solar Cells

The compound may be used as a hole transporting material in the fabrication of perovskite solar cells .

安全和危害

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

未来方向

The future directions of 9,9’-Spirobi[fluorene]-2,2’-diamine could involve its use in the synthesis of spirobifluorene based conjugated microporous polymers which can potentially be used as a gas absorbent . It may also be used as a hole transporting material which can be used in the fabrication of perovskite solar cells .

作用机制

Target of Action

The primary target of 9,9’-Spirobi[fluorene]-2,2’-diamine, also known as 9,9’-Spirobi[9H-fluorene]-2,2’-diamine, is in the field of organic electronics . It is used in the synthesis of spirobifluorene-based conjugated microporous polymers .

Mode of Action

The compound features a sp3-hybridized carbon with two perpendicularly aligned π systems . This unique structure allows the two fluorene units to be maintained in orthogonal planes , which effectively suppresses excimer formation frequently observed in the solid state of many fluorescent dyes .

Biochemical Pathways

The compound is involved in the synthesis of spirobifluorene-based conjugated microporous polymers . These polymers can be obtained directly from unsubstituted spirobifluorene using an inexpensive FeCl3 mediator via either oxidative polymerization, Friedel-Crafts polymerization, or competitive oxidative/Friedel-Crafts polymerization .

Pharmacokinetics

It is soluble in common organic solvents , which could potentially impact its bioavailability in certain applications.

Result of Action

The compound is known for its high quantum efficiencies and nondispersive ambipolar carrier transporting properties . It is used as a hole transporting material in the fabrication of perovskite solar cells . The resulting conjugated microporous polymers show large surface areas and high micropore volumes .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, its high glass-transition temperature and excellent thermal stability make it suitable for use in environments with varying temperatures . Furthermore, its solubility in common organic solvents allows for easy processing in various industrial applications .

属性

IUPAC Name |

9,9'-spirobi[fluorene]-2,2'-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H18N2/c26-15-9-11-19-17-5-1-3-7-21(17)25(23(19)13-15)22-8-4-2-6-18(22)20-12-10-16(27)14-24(20)25/h1-14H,26-27H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXXFPQGHCPOFSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C24C5=CC=CC=C5C6=C4C=C(C=C6)N)C=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90572564 | |

| Record name | 9,9'-Spirobi[fluorene]-2,2'-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90572564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9,9'-Spirobi[fluorene]-2,2'-diamine | |

CAS RN |

67665-45-6 | |

| Record name | 9,9'-Spirobi[fluorene]-2,2'-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90572564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

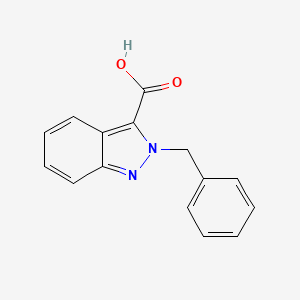

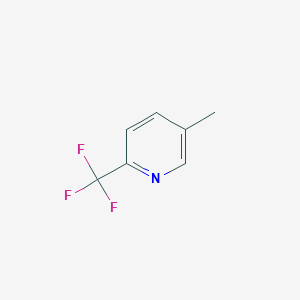

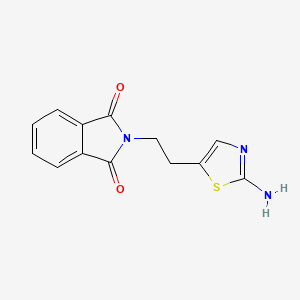

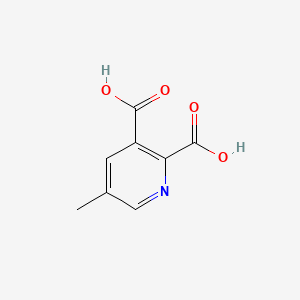

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-Fluorophenyl)sulfanyl]benzoic acid](/img/structure/B1316939.png)